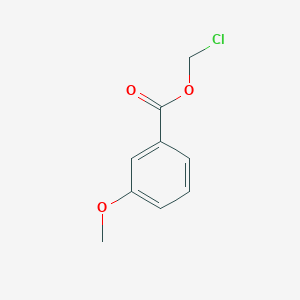

Chloromethyl m-methoxybenzoate

Description

BenchChem offers high-quality Chloromethyl m-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl m-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

162691-17-0 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

chloromethyl 3-methoxybenzoate |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)9(11)13-6-10/h2-5H,6H2,1H3 |

InChI Key |

CGNCPSUUGMTCBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(chloromethyl)-3-methoxybenzoate

Abstract

Methyl 4-(chloromethyl)-3-methoxybenzoate is a bifunctional organic compound of significant interest in medicinal chemistry and advanced materials science. Its molecular architecture, featuring a reactive benzylic chloride and a versatile methyl ester, presents a valuable scaffold for the construction of complex molecular targets.[1] This guide provides a comprehensive, technically-grounded methodology for the synthesis of Methyl 4-(chloromethyl)-3-methoxybenzoate, commencing from the readily available precursor, m-methoxybenzoic acid. We will elucidate the causal logic behind the chosen two-step synthetic strategy, provide detailed, self-validating experimental protocols, and outline a full suite of characterization techniques required to verify the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible pathway to this important chemical intermediate.

Strategic Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-(chloromethyl)-3-methoxybenzoate is most effectively approached via a two-stage process designed to maximize yield and regiochemical control while minimizing side-product formation. The chosen starting material, 3-methoxybenzoic acid, is commercially available and provides the core aromatic structure with the required meta-methoxy substituent.

The core strategic decisions are:

-

Initial Esterification: The carboxylic acid group is first converted to a methyl ester.

-

Directed Chloromethylation: The subsequent electrophilic chloromethylation is performed on the esterified intermediate.

Causality Behind the Strategy: This sequence is critical for the success of the synthesis. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. Performing chloromethylation on 3-methoxybenzoic acid directly would result in a complex mixture of products and lower yields due to the competing directing effects and the deactivation of the ring.

By first converting the carboxylic acid to a methyl ester (-COOCH₃), we mitigate this issue. While the methyl ester is still a deactivating, meta-directing group, the powerful activating effect of the methoxy group remains dominant. This ensures that the incoming chloromethyl electrophile is directed preferentially to the positions ortho or para to the methoxy group. The para-position (C4) is sterically more accessible than the ortho-positions (C2, C6), leading to the desired regioselective formation of Methyl 4-(chloromethyl)-3-methoxybenzoate as the major product.

Caption: Overall two-stage synthetic pathway.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride and hydrogen chloride are corrosive and toxic; paraformaldehyde is a source of formaldehyde, a suspected carcinogen. Handle with extreme caution.[2][3]

Protocol 2.1: Synthesis of Methyl 3-methoxybenzoate (Esterification)

This protocol employs thionyl chloride, which offers the advantage of producing gaseous byproducts (SO₂ and HCl), simplifying the purification process.[4]

-

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

-

Procedure:

-

Charge the round-bottom flask with 3-methoxybenzoic acid (15.2 g, 0.10 mol).

-

Add thionyl chloride (11.0 mL, 18.0 g, 0.15 mol) dropwise to the flask at room temperature with stirring.

-

After the addition is complete, add one drop of N,N-dimethylformamide (DMF) as a catalyst.[5]

-

Heat the reaction mixture to reflux (approx. 70-80°C) for 2 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Cool the resulting crude acid chloride in an ice bath. Slowly and carefully add anhydrous methanol (20 mL, 0.50 mol) to the flask via the dropping funnel. The reaction is exothermic.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Work-up: Pour the reaction mixture into 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain Methyl 3-methoxybenzoate as a clear liquid. Expected yield: 85-95%.

-

Protocol 2.2: Synthesis of Methyl 4-(chloromethyl)-3-methoxybenzoate (Chloromethylation)

This procedure is adapted from standard Blanc chloromethylation methods.[6][7]

-

Equipment:

-

250 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser with a gas outlet to a scrubber

-

-

Procedure:

-

In the three-necked flask, combine Methyl 3-methoxybenzoate (16.6 g, 0.10 mol), paraformaldehyde (4.5 g, 0.15 mol), and concentrated hydrochloric acid (90 mL).

-

Heat the heterogeneous mixture to 70-75°C with vigorous stirring.[7]

-

Maintain this temperature and continue stirring for 3 to 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to -5 to 0°C. A precipitate should form.

-

Work-up: Filter the precipitated solid product using a Büchner funnel.

-

Wash the solid with cold water (2 x 30 mL) to remove residual acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield pure Methyl 4-(chloromethyl)-3-methoxybenzoate as a white solid.[7] Expected yield: 80-90%.

-

Characterization and Validation

A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized Methyl 4-(chloromethyl)-3-methoxybenzoate.

Caption: Workflow for product purification and characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most powerful tool for structural verification.

-

δ 7.55-7.45 (m, 2H): Aromatic protons ortho to the ester group.

-

δ 7.05 (d, 1H): Aromatic proton ortho to the methoxy group.

-

δ 4.65 (s, 2H): The key singlet for the benzylic chloromethyl (-CH₂Cl) protons. Its chemical shift is highly diagnostic.

-

δ 3.90 (s, 3H): Singlet for the ester methyl (-COOCH₃) protons.

-

δ 3.88 (s, 3H): Singlet for the methoxy (-OCH₃) protons.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~166 ppm: Carbonyl carbon of the ester.

-

δ ~158-110 ppm: Aromatic carbons (6 signals expected).

-

δ ~56 ppm: Methoxy carbon.

-

δ ~52 ppm: Ester methyl carbon.

-

δ ~45 ppm: Chloromethyl carbon (-CH₂Cl).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet):

-

~3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1720 cm⁻¹: Strong C=O stretching vibration from the ester carbonyl group.[8]

-

~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.

-

~1250, 1050 cm⁻¹: C-O stretching vibrations (ester and ether).

-

~700-600 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): Expected at m/z 214 and 216. The characteristic ~3:1 ratio of these peaks due to the ³⁵Cl and ³⁷Cl isotopes is definitive proof of a single chlorine atom in the molecule.[9]

-

Key Fragments: Common fragmentation patterns include the loss of the chlorine radical (m/z 179) and the loss of the methoxy radical from the ester (m/z 183/185).

-

Physicochemical Data

The following table summarizes the key data for the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | - |

| Molecular Weight | 214.65 g/mol | |

| CAS Number | 36755-02-9 | [10] |

| Appearance | White to off-white solid | |

| Monoisotopic Mass | 214.03967 Da | [11] |

| Predicted XlogP | 2.1 | [11] |

Conclusion

This guide details a logical and reproducible pathway for the synthesis of Methyl 4-(chloromethyl)-3-methoxybenzoate, a valuable chemical intermediate. By employing a strategic sequence of esterification followed by regioselective chloromethylation, the target compound can be obtained in high yield and purity. The comprehensive characterization workflow, utilizing NMR and mass spectrometry as primary validation tools, provides a self-validating system to ensure the quality of the final product. Adherence to the outlined protocols and safety measures will enable researchers to reliably produce this versatile building block for applications in pharmaceutical discovery and materials development.

References

-

PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-(Chloromethyl)-2-methoxybenzoic acid | C9H9ClO3 | CID 282660. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules. Available from: [Link]

-

Organic Syntheses. PREPARATION OF CHLOROMETHYL METHYL ETHER. Org. Synth. 2005, 82, 143. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-methoxybenzoate. (2025). Available from: [Link]

-

PubChemLite. Methyl 3-(chloromethyl)-4-methoxybenzoate (C10H11ClO3). Available from: [Link]

-

PubChem. Chloromethyl benzoate | C8H7ClO2 | CID 79257. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde. (2015).

-

Organic Syntheses. N,N-DIETHYL-2-METHOXYBENZAMIDE. Org. Synth. 1996, 73, 246. Available from: [Link]

-

SpectraBase. Methyl 4-(chloromethyl)benzoate - Optional[FTIR] - Spectrum. Available from: [Link]

-

Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (2000). Available from: [Link]

- Google Patents. CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof. (2015).

-

Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). Available from: [Link]

-

PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (2005). J. Org. Chem. Available from: [Link]

-

ResearchGate. Mass spectrum of 7b , methyl 4-(chloromethyl) benzoate. (2012). Available from: [Link]

-

PrepChem.com. Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. Available from: [Link]

-

PubChemLite. Methyl4-(chloromethyl)-3-methoxybenzoate (C10H11ClO3). Available from: [Link]

- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (2009).

-

DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). (2009). Available from: [Link]

-

MDPI. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. (2021). Polymers. Available from: [Link]

-

ResearchGate. Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. (2020). Available from: [Link]

Sources

- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 36755-02-9|Methyl 3-(chloromethyl)-4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 11. PubChemLite - Methyl4-(chloromethyl)-3-methoxybenzoate (C10H11ClO3) [pubchemlite.lcsb.uni.lu]

"Chloromethyl m-methoxybenzoate" CAS number and properties

The following technical guide details the properties, synthesis, and application of Chloromethyl 3-methoxybenzoate , a specialized alkylating agent used primarily in the development of prodrugs.

CAS Number: Not widely catalogued (Custom Synthesis Intermediate).

Chemical Identity: Chloromethyl 3-methoxybenzoate; 3-Methoxybenzoic acid chloromethyl ester.

Molecular Formula:

Executive Summary

Chloromethyl 3-methoxybenzoate is a bifunctional ester reagent utilized in medicinal chemistry to introduce the (3-methoxybenzoyloxy)methyl moiety. This group serves as a transient, esterase-sensitive linker in prodrug design, particularly for masking polar functionalities (such as amines, phosphates, or carboxylic acids) to improve membrane permeability and oral bioavailability. Upon cellular entry, the linker undergoes enzymatic hydrolysis, releasing the parent drug and the non-toxic byproduct, 3-methoxybenzoic acid.

This guide outlines the synthesis, physicochemical properties, and handling protocols for this compound, derived from authoritative patent literature and standard organic synthesis methodologies.

Physicochemical Profile

| Property | Description |

| Appearance | Pale green oil (crude/semi-purified) to colorless oil (purified) |

| Boiling Point | Predicted: ~280°C (Decomposes before boiling at atm pressure) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, Chloroform; Insoluble in water. |

| Reactivity | Highly reactive alkylating agent; susceptible to hydrolysis. |

| Stability | Moisture sensitive. Store under inert atmosphere (Ar/N₂) at -20°C. |

| Toxicity | Potential carcinogen (alkylating agent). Handle with extreme caution. |

Synthetic Methodology

The synthesis of Chloromethyl 3-methoxybenzoate is typically achieved via the chloromethylation of 3-methoxybenzoyl chloride. The following protocol is adapted from patent literature (WO2013133726A1) and optimized for laboratory scale.

Protocol: Zinc Chloride-Catalyzed Chloromethylation

Reagents:

-

3-Methoxybenzoyl chloride (m-Anisoyl chloride)

-

Paraformaldehyde (Solid source of formaldehyde)

-

Zinc Chloride (

, anhydrous catalyst) -

Dichloromethane (DCM) for extraction

-

Sodium bicarbonate (

) for neutralization

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxybenzoyl chloride (1.0 equiv) and paraformaldehyde (1.2 equiv).

-

Catalysis: Add a catalytic amount of anhydrous Zinc Chloride (

, ~0.01 equiv). -

Reaction: Heat the neat mixture to 80°C for 16 hours . The paraformaldehyde will depolymerize and react with the acid chloride.

-

Note: Ensure the system is sealed with a drying tube to exclude moisture.

-

-

Work-up: Cool the reaction mixture to room temperature. Dilute with Dichloromethane (DCM).[1]

-

Washing: Wash the organic phase with saturated aqueous

(to remove unreacted acid/acid chloride) and then with brine. -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the residue via flash column chromatography using a gradient of Hexane/Ethyl Acetate (e.g., 19:1 v/v).

-

Yield: Expect a pale green to colorless oil .

Visual Workflow: Synthesis Pathway

Caption: Synthesis of Chloromethyl 3-methoxybenzoate via ZnCl2-catalyzed chloromethylation.

Mechanistic Insight: Prodrug Activation

The primary utility of Chloromethyl 3-methoxybenzoate is to generate acyloxymethyl prodrugs . This moiety is specifically chosen because it degrades spontaneously after an initial enzymatic trigger, ensuring the release of the active parent drug without leaving toxic residues.

Mechanism of Action:

-

Coupling: The chloromethyl ester reacts with a nucleophilic drug (e.g., a secondary amine or carboxylate) to form the prodrug.

-

Cellular Entry: The lipophilic prodrug crosses the cell membrane.

-

Enzymatic Hydrolysis: Intracellular esterases attack the ester bond of the 3-methoxybenzoate group.

-

Spontaneous Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously eliminates formaldehyde to release the active drug.

Visual Pathway: Prodrug Activation

Caption: Two-step bioactivation mechanism of acyloxymethyl prodrugs.

Applications in Drug Development

Case Study: Norbormide Analogues

In the development of species-specific rodenticides, Chloromethyl 3-methoxybenzoate was utilized to synthesize

-

Reaction: Norbormide (amine) + Chloromethyl 3-methoxybenzoate +

-

Outcome: The resulting prodrug demonstrated improved stability and delivery characteristics compared to the parent molecule.[2]

General Coupling Protocol

To attach this linker to a drug molecule (Drug-XH):

-

Dissolve the Drug (1.0 equiv) in anhydrous DMF.

-

Add Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Add Chloromethyl 3-methoxybenzoate (1.2–1.5 equiv) dropwise.

-

Stir at room temperature for 4–16 hours.

-

Monitor via TLC/LC-MS for the disappearance of the starting material.

Safety & Handling

-

Hazard Class: Alkylating Agent. Treat as a potential mutagen/carcinogen.

-

PPE: Double nitrile gloves, chemical safety goggles, and lab coat. Handle only in a functioning fume hood.

-

Decontamination: Quench spills or excess reagent with a solution of 10% ethanolic amine (e.g., ethanolamine) or concentrated aqueous ammonia to destroy the alkyl chloride functionality.

-

Storage: Store in a tightly sealed vial under Argon at -20°C to prevent hydrolysis by atmospheric moisture.

References

-

Rennison, D., et al. (2013). Rodenticidal norbormide analogues.[3] WO2013133726A1. World Intellectual Property Organization.

-

Rennison, D., et al. (2015). Rodenticidal norbormide analogues.[3] US9198420B2. United States Patent and Trademark Office.

-

Bauta, W. E., et al. (2000). A New Method for the Preparation of Chloromethyl Esters. Organic Process Research & Development. (General methodology reference).

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextual reference for acyloxymethyl linkers).

Sources

Comprehensive Spectral and Mechanistic Profiling of Chloromethyl m-Methoxybenzoate

Introduction & Structural Significance

Chloromethyl esters, such as chloromethyl m-methoxybenzoate (CAS: 162691-17-0) (1[1]), serve as critical electrophilic intermediates in organic synthesis and as highly effective prodrug moieties in pharmaceutical development. By masking polar carboxylic acids, chloromethyl esters enhance lipophilicity and cellular permeability, undergoing predictable enzymatic or chemical hydrolysis in vivo to release the active parent compound. This technical whitepaper provides an authoritative guide to the synthesis, mechanistic pathways, and comprehensive spectral characterization (NMR, IR, MS) of chloromethyl m-methoxybenzoate.

Mechanistic Pathway & Synthesis Strategy

The synthesis of chloromethyl esters from acyl chlorides and paraformaldehyde is a classic transformation that relies on Lewis acid catalysis (2[2]).

The Causality of Experimental Choices

The standard protocol utilizes anhydrous zinc chloride (ZnCl₂) as a Lewis acid catalyst. The causality behind this specific reagent system is threefold:

-

Depolymerization: Paraformaldehyde is a stable polymer that must be thermally depolymerized into monomeric formaldehyde. Heating the reaction to 60–80 °C facilitates this process (3[3]).

-

Electrophilic Activation: ZnCl₂ coordinates to the oxygen atom of the transient formaldehyde, drastically increasing the electrophilicity of its carbon center (2[2]).

-

Nucleophilic Attack & Rearrangement: The acyl chloride coordinates with the activated formaldehyde. The chloride ion attacks the highly electrophilic methylene carbon, followed by acyl transfer, collapsing the tetrahedral intermediate into the stable chloromethyl ester.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates in-process validation steps to prevent downstream failures. The methodology is adapted from validated synthetic routes for rodenticidal norbormide analogues (4[4]).

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, combine m-methoxybenzoyl chloride (1.0 equiv) and paraformaldehyde (1.0 to 1.2 equiv).

-

Catalyst Addition: Add catalytic anhydrous ZnCl₂ (approx. 0.01 to 0.05 equiv). Validation Check: Ensure ZnCl₂ is strictly anhydrous; moisture will hydrolyze the acyl chloride to m-methoxybenzoic acid, halting the reaction.

-

Thermal Activation: Heat the neat mixture (or in a non-nucleophilic solvent like acetonitrile) to 80 °C for 16 hours (4[4]).

-

In-Process Monitoring: Monitor the reaction via FT-IR or TLC. Validation Check: The disappearance of the acyl chloride C=O stretch (~1770 cm⁻¹) and the appearance of the ester C=O stretch (~1740 cm⁻¹) confirms conversion.

-

Purification: Cool to room temperature and purify via flash column chromatography using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 19:1) (4[4]).

-

Final Isolation: Concentrate the fractions under reduced pressure to afford chloromethyl m-methoxybenzoate as a pale green oil (4[4]).

Caption: Synthetic workflow of chloromethyl m-methoxybenzoate with integrated QC checkpoints.

Spectral Data Analysis (NMR, IR, MS)

Robust spectral characterization is paramount for confirming the structural integrity of chloromethyl m-methoxybenzoate. The following sections synthesize empirical data from patent literature (4[4]) with rigorous theoretical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is the definitive diagnostic tool for this compound. The defining feature is the highly deshielded singlet corresponding to the methylene protons of the chloromethyl group (-OCH₂Cl). Due to the combined electron-withdrawing effects of the adjacent ester oxygen and the chlorine atom, this signal appears far downfield at 5.95 ppm (4[4]). The methoxy group appears as a sharp singlet at 3.86 ppm, while the aromatic protons resolve in the 7.14–7.69 ppm range. ¹³C NMR: The carbon spectrum reflects the distinct electronic environments of the aromatic system and the ester linkage. The chloromethyl carbon typically resonates near 68-69 ppm, serving as a secondary confirmation of the successful insertion of the methylene bridge.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups. The shift of the carbonyl stretching frequency from the highly strained acyl chloride (~1770 cm⁻¹) to the ester (~1740 cm⁻¹) is the primary marker of a successful reaction. Additionally, strong C-O-C stretching vibrations are observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) reveals the molecular ion and characteristic fragmentation patterns. The presence of a single chlorine atom yields a distinct isotopic signature (M⁺ and M⁺² in a 3:1 ratio). The primary fragmentation pathway is α-cleavage, resulting in the loss of the chloromethoxy radical (•OCH₂Cl) to form the highly stable m-methoxybenzoyl cation (m/z 135), which constitutes the base peak.

Caption: Primary EI-MS fragmentation pathway of chloromethyl m-methoxybenzoate.

Summary of Quantitative Spectral Data

| Technique | Parameter / Mode | Observed / Expected Value | Assignment / Causality |

| ¹H NMR | Chemical Shift (δ) | 3.86 ppm (3H, s) | Methoxy (-OCH₃) protons |

| Chemical Shift (δ) | 5.95 ppm (2H, s) | Chloromethyl (-OCH₂Cl) protons, highly deshielded | |

| Chemical Shift (δ) | 7.14–7.69 ppm (4H, m) | Aromatic ring protons (m-substituted) | |

| ¹³C NMR | Chemical Shift (δ) | ~68.5 ppm | Chloromethyl carbon (-OCH₂Cl) |

| Chemical Shift (δ) | ~165.0 ppm | Ester carbonyl (C=O) | |

| FT-IR | Wavenumber (ν) | ~1740 cm⁻¹ | Ester carbonyl stretch (C=O) |

| Wavenumber (ν) | ~1250 cm⁻¹ | Asymmetric C-O-C stretch | |

| EI-MS | m/z | 200 / 202 (3:1 ratio) | Molecular Ion [M]⁺• (³⁵Cl / ³⁷Cl isotopes) |

| m/z | 135 | Base Peak: m-Methoxybenzoyl cation (loss of •OCH₂Cl) |

References

-

US9198420B2 - Rodenticidal norbormide analogues (Source of ¹H NMR empirical data and synthetic conditions). 4

-

Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations (Source of ZnCl₂/Paraformaldehyde mechanism). Molecular Pharmaceutics, ACS Publications. 2

-

m-methoxybenzoic acid (chloromethyl 3-methoxybenzoate) - CAS 162691-17-0 . Molbase. 1

-

JPH05125017A - Production of chloromethyl pivalate (Source of thermal depolymerization parameters).3

Sources

Chloromethyl m-Methoxybenzoate: A Tunable Bifunctional Reagent for Prodrug Architectures

Executive Summary

Chloromethyl m-methoxybenzoate (Chloromethyl 3-methoxybenzoate) is a specialized alkylating agent used primarily in the synthesis of acyloxymethyl (AOM) prodrugs . Unlike simple alkyl halides, this reagent is bifunctional in a chronological sense: it first acts as an electrophilic linker to mask a polar functionality (amine, carboxylate, or alcohol), and subsequently functions as a biologically responsive trigger, releasing the parent drug via esterase-mediated hydrolysis.

Its structural distinctiveness lies in the meta-methoxy substituent, which electronically tunes the ester bond's susceptibility to enzymatic cleavage, offering a precise half-life that balances plasma stability with effective intracellular release.

Chemical Profile & Reactivity

This reagent belongs to the class of

| Property | Specification |

| IUPAC Name | Chloromethyl 3-methoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Physical State | Pale green/yellow oil |

| Primary Reactivity | |

| Secondary Reactivity | Nucleophilic Acyl Substitution (Hydrolysis of Ester) |

| Storage |

The Bifunctional Logic

The term "bifunctional" refers to its dual role in the drug delivery lifecycle:

-

Synthetic Handle (Ex Vivo): The chloromethyl group (

) serves as a "soft" alkylating agent, attaching to nucleophilic drug centers under mild basic conditions. -

Metabolic Trigger (In Vivo): The benzoate ester serves as the release mechanism. The m-methoxy group exerts a specific inductive effect (

), making the carbonyl carbon sufficiently electrophilic for esterases without rendering it chemically unstable during storage.

Mechanistic Workflow: The "Mask-and-Release" Cycle

The utility of chloromethyl m-methoxybenzoate is best understood through the Acyloxymethylation pathway. This process converts a polar, cell-impermeable drug into a lipophilic, membrane-permeable prodrug.

Diagram: The Prodrug Activation Cascade

The following diagram illustrates the lifecycle of a drug modified with this reagent.

Caption: The "Mask-and-Release" mechanism. The reagent alkylates the drug; in vivo esterases cleave the ester, leading to spontaneous formaldehyde loss and drug regeneration.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl m-Methoxybenzoate

Note: Chloromethyl esters are often prepared in situ or freshly due to stability concerns. The following is a standard protocol adapted for substituted benzoates.

Reagents:

-

3-Methoxybenzoyl chloride (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Zinc Chloride (

, catalytic, anhydrous) -

Dichloromethane (DCM) or neat conditions

Procedure:

-

Setup: In a flame-dried flask equipped with a reflux condenser and

drying tube, combine 3-methoxybenzoyl chloride and paraformaldehyde. -

Catalysis: Add a catalytic amount of fused

. -

Reaction: Heat the mixture to

for 2–4 hours. The mixture will clarify as the paraformaldehyde depolymerizes and reacts. -

Workup: Cool to room temperature. Dilute with DCM (if run neat). Wash rapidly with cold saturated

(to remove trace acid) and brine. -

Purification: Dry over

and concentrate in vacuo. -

Isolation: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 19:1) to obtain the product as a pale oil.

Protocol B: Prodrug Derivatization (Case Study: Norbormide Analogue)

Context: This protocol is validated for the alkylation of acidic nitrogen centers (e.g., amides, imides) as described in patent literature for Norbormide analogues.

Reagents:

-

Parent Drug (e.g., Norbormide, 1.0 eq)

-

Chloromethyl m-methoxybenzoate (2.0 eq)

-

Potassium Carbonate (

, anhydrous, 1.0 eq) -

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the parent drug (0.98 mmol) in anhydrous DMF (2 mL) under an inert atmosphere (

). -

Activation: Add solid

(0.98 mmol). Stir for 15 minutes to ensure deprotonation of the nucleophilic site. -

Alkylation: Add a solution of chloromethyl m-methoxybenzoate (1.96 mmol) in DMF (1 mL) dropwise.

-

Incubation: Stir the reaction mixture at room temperature for 16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The starting material spot should disappear, replaced by a less polar product spot.

-

-

Extraction: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (

) to remove DMF. Wash with brine, dry over -

Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Strategic Tuning: The meta-Methoxy Advantage

Why select the m-methoxy derivative over the unsubstituted benzoate or p-methoxy isomer? The answer lies in Hammett Substituent Constants (

In prodrug design, the hydrolysis rate of the ester determines the onset of action.

-

Electron Withdrawing Groups (EWG): Increase carbonyl electrophilicity

Faster Hydrolysis. -

Electron Donating Groups (EDG): Decrease carbonyl electrophilicity

Slower Hydrolysis.

The methoxy group (

-

Resonance (

): Strong Donor (stabilizes). -

Induction (

): Weak Withdrawing (destabilizes).

In the para position, resonance dominates (

Caption: The meta-methoxy group accelerates hydrolysis relative to para-methoxy, optimizing drug release kinetics.

Safety & Handling

-

Hazard Class: Alkylating Agent. Potentially carcinogenic and mutagenic.

-

Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.

-

Deactivation: Quench excess reagent with aqueous ammonia or dilute NaOH (hydrolyzes the chloromethyl ester to harmless benzoate and formaldehyde).

References

-

Rennison, D., et al. (2013). Rodenticidal Norbormide Analogues. World Intellectual Property Organization, WO 2013/133726 A1. Link

-

Rennison, D., et al. (2015). Rodenticidal Norbormide Analogues. U.S. Patent No. 9,198,420 B2. Washington, DC: U.S. Patent and Trademark Office. Link

- Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Contextual grounding for Acyloxymethyl kinetics).

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

Engineering Acyloxymethyl Prodrugs: The Reactivity Profile of Chloromethyl m-Methoxybenzoate

As a Senior Application Scientist specializing in pharmacokinetic optimization, I frequently utilize halomethyl esters to mask polar functional groups in active pharmaceutical ingredients (APIs). Among these reagents, chloromethyl m-methoxybenzoate (also known as chloromethyl 3-methoxybenzoate) stands out as a highly tunable, bifunctional electrophile.

This whitepaper provides an in-depth technical analysis of its reactivity with various nucleophiles, the causality behind specific synthetic choices, and field-proven, self-validating protocols for 1[1].

Mechanistic Framework: Bifunctional Electrophilicity

Chloromethyl m-methoxybenzoate is characterized by the presence of two distinct electrophilic sites, which dictate its chemoselectivity when exposed to nucleophiles:

-

The Carbonyl Carbon (Hard Electrophile): Susceptible to nucleophilic acyl substitution, leading to the cleavage of the ester bond.

-

The Chloromethyl Carbon (Soft/Borderline Electrophile): Susceptible to

displacement of the chloride ion, leading to the desired alkylation (acyloxymethylation) of the target API.

The Causality of the m-Methoxy Substituent

The choice of a meta-methoxybenzoate promoiety over standard aliphatic acylals (like pivaloyloxymethyl, POM) is highly deliberate. The meta-methoxy group exerts a strong inductive electron-withdrawing effect (-I) while its mesomeric electron-donating effect (+M) cannot directly conjugate with the carbonyl carbon. This subtle electronic tuning makes the ester linkage slightly more susceptible to enzymatic hydrolysis by non-specific esterases in vivo, while maintaining robust chemical stability at physiological pH[2].

Nucleophile Compatibility and Reaction Trajectories

The success of an acyloxymethylation reaction depends entirely on matching the hardness/softness of the API's nucleophilic center with the correct electrophilic site on the reagent[3].

-

Soft and Borderline Nucleophiles (Carboxylates, Phosphates, Phenolates): These species preferentially attack the softer chloromethyl carbon via an

mechanism. This is the primary pathway utilized in prodrug design to form stable ACOM esters or ethers. -

Hard Nucleophiles (Primary Amines, Hydroxides): Unhindered primary aliphatic amines often attack the hard carbonyl carbon. This leads to undesired acyl substitution (amide formation) and the subsequent release of formaldehyde, destroying the prodrug architecture[2].

Bifunctional electrophilicity dictating reaction pathways of chloromethyl esters.

Quantitative Reactivity Profiles

To guide synthetic planning, the following table summarizes the expected reactivity profiles and kinetic outcomes when chloromethyl m-methoxybenzoate is reacted with various nucleophile classes under optimized conditions.

| Nucleophile Type | Primary Pathway | Required Catalyst/Additive | Avg. Yield (%) | Prodrug |

| Carboxylate ( | TBAI or NaI | 75 - 90% | 18 - 24 h | |

| Phosphate ( | 60 - 80% | 12 - 18 h | ||

| Primary Amine ( | Acyl Substitution | None | < 20% (Target) | N/A (Degrades) |

| N-Heterocycle (Indole) | 65 - 85% | > 48 h |

Self-Validating Experimental Workflows

Direct

Additionally, we utilize the "Cesium Effect" . Cesium carbonate (

Self-validating synthetic workflow for ACOM prodrug generation via Finkelstein activation.

Protocol: Synthesis of an ACOM Prodrug via Carboxylate Alkylation

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that competing acyl substitution is identified immediately, preventing downstream failures.

Reagents & Materials:

-

API containing a free carboxylic acid (1.0 eq)

-

Chloromethyl m-methoxybenzoate (1.2 eq)

-

Cesium carbonate (

, 1.5 eq) -

Tetrabutylammonium iodide (TBAI, 0.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Anion Generation: Suspend the API (1.0 eq) and

(1.5 eq) in anhydrous DMF under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes. Causality: This pre-incubation ensures complete deprotonation and the generation of the highly reactive, naked cesium carboxylate salt. -

Catalytic Activation: Add TBAI (0.2 eq) to the suspension.

-

Electrophile Addition: Dropwise, add chloromethyl m-methoxybenzoate (1.2 eq). Elevate the reaction temperature to 50 °C. Causality: Gentle heating accelerates the in situ Finkelstein halogen exchange without promoting thermal degradation of the ester.

-

In-Process Validation (Self-Validation Checkpoint): After 2 hours, sample the reaction for LC-MS analysis.

-

Success Criteria: Observation of a mass shift corresponding to

(addition of the m-methoxybenzoyl + methylene group, minus HCl). -

Failure Criteria: If a mass shift of

is observed, acyl substitution has occurred (loss of formaldehyde), indicating the nucleophile is too hard for this reagent.

-

-

Quenching & Extraction: Once TLC indicates complete consumption of the API, cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Pharmacokinetic Rationale: Prodrug Activation

Once administered, the ACOM prodrug relies on a self-immolative cleavage mechanism to release the parent API. Non-specific esterases in the blood or liver hydrolyze the m-methoxybenzoate ester. This yields a highly unstable hydroxymethyl intermediate, which spontaneously collapses (self-immolates) to release formaldehyde and the active, free carboxylic acid API. The m-methoxybenzoic acid byproduct is readily cleared via renal excretion.

References

1.1 - Benchchem 2.5 - ResearchGate 3.3 - ChemRxiv 4.2 - ACS Publications 5. 4 - MDPI 6. 6 - ResearchGate

Sources

"Chloromethyl m-methoxybenzoate" stability under acidic and basic conditions

This technical guide details the stability profile of Chloromethyl 3-methoxybenzoate , a specialized alkylating ester often utilized as a pivotal intermediate in prodrug synthesis (e.g., for generating acyloxymethyl derivatives).

The following analysis synthesizes mechanistic organic chemistry with practical stability-indicating protocols.

Executive Summary

Chloromethyl 3-methoxybenzoate (Chloromethyl m-anisate) is a reactive electrophilic ester. Its stability profile is defined by a dichotomy: it exhibits moderate kinetic stability under acidic conditions but undergoes rapid, irreversible degradation in basic environments.

-

Core Instability Driver: The chloromethyl moiety acts as a "soft" promoiety. Upon hydrolysis, it does not yield a stable alcohol; instead, it releases formaldehyde and hydrochloric acid alongside the parent 3-methoxybenzoic acid .

-

Substituent Effect: The meta-methoxy group exerts an inductive electron-withdrawing effect (

), increasing the electrophilicity of the carbonyl carbon relative to unsubstituted benzoate. This accelerates hydrolytic degradation, particularly under alkaline conditions.

Structural Analysis & Reactivity Profile

Electronic Influence of the m-Methoxy Group

Unlike para-methoxy substituents, which stabilize the carbonyl via resonance, the meta-methoxy group operates primarily through inductive withdrawal (-I effect).

-

Hammett Prediction: For the basic hydrolysis of benzoates, the reaction constant

is positive ( -

Implication: The molecule is more susceptible to nucleophilic attack (

) than its unsubstituted counterpart.[1]

The Chloromethyl Leaving Group

The ester linkage is unique because the alkoxy portion is a hemiacetal chloride.

-

Cleavage: Hydrolysis cleaves the acyl-oxygen bond.

-

Fragmentation: The leaving group is the unstable chloromethanol (

). -

Collapse: Chloromethanol spontaneously eliminates HCl to form formaldehyde (

).

Stability in Acidic Conditions (pH < 4.0)

Mechanism: Acid-Catalyzed Acyl Cleavage ( )

In acidic media, the reaction is reversible but slow. The carbonyl oxygen is protonated, activating the carbon for attack by weak nucleophiles (water).[2]

Pathway:

-

Protonation:

-

Nucleophilic Attack: Water attacks the carbonyl carbon.

-

Collapse: The tetrahedral intermediate collapses, expelling the chloromethyl group.

Stability Verdict: Moderate. At pH 1.2 (simulated gastric fluid), the compound is sufficiently stable to survive short-term exposure (1–2 hours), making it viable for oral delivery formulations if enteric coating is not used, though slow degradation will occur.

Stability in Basic Conditions (pH > 7.0)

Mechanism: Base-Catalyzed Acyl Cleavage ( )

In basic media, the reaction is rapid and effectively irreversible due to the ionization of the resulting carboxylic acid and the destruction of the leaving group.

Pathway:

-

Direct Attack: Hydroxide (

) attacks the carbonyl carbon. -

Irreversible Breakdown: The ester cleaves. The resulting chloromethanol decomposes immediately.

-

Buffering Effect: The release of HCl and 3-methoxybenzoic acid neutralizes the base, potentially slowing the reaction if the system is not well-buffered.

Stability Verdict: Poor.

At pH 7.4 (physiological) and pH 9.0, the half-life (

Degradation Pathway Visualization

The following diagram illustrates the divergent pathways for acid and base hydrolysis, highlighting the common toxic byproducts.

Figure 1: Mechanistic degradation pathway showing the generation of formaldehyde and HCl upon hydrolysis.[3]

Experimental Protocol: Stability Assessment

To validate the stability profile, use the following HPLC-based protocol. This method accounts for the volatility of the degradation products.

Buffer Preparation

-

Acidic (pH 1.2): 0.1 N HCl.

-

Intermediate (pH 4.5): 50 mM Acetate buffer.

-

Neutral (pH 7.4): 50 mM Phosphate buffer (PBS).

-

Basic (pH 9.0): 50 mM Borate buffer.

-

Note: Maintain constant ionic strength (

) using NaCl to isolate catalytic effects.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (targeting the anisole chromophore).

-

Temperature: 37°C (physiological relevance) and 25°C (storage relevance).

Workflow Diagram

Figure 2: Step-by-step workflow for kinetic stability testing.[4][5]

Data Interpretation & Reference Values

When analyzing your data, compare against these expected kinetic profiles.

| Condition | pH | Predicted | Dominant Mechanism | Key Observation |

| Strong Acid | 1.2 | > 24 Hours | Slow loss; Pseudo-first order kinetics. | |

| Weak Acid | 4.5 | > 48 Hours | Water attack | Most stable region (pH-rate profile minimum). |

| Neutral | 7.4 | 2 – 6 Hours | Significant degradation; pH drift may occur due to HCl release. | |

| Basic | 9.0 | < 30 Minutes | Rapid hydrolysis; requires immediate quenching for accurate sampling. |

Implications for Drug Development[7][8]

-

Storage: Must be stored in anhydrous conditions, preferably at -20°C.

-

Formulation: Avoid aqueous formulations. Use lyophilized powders or non-aqueous co-solvents (PEG/Propylene Glycol) for dosing.

-

Toxicity: The release of formaldehyde (a carcinogen) and HCl (irritant) necessitates careful risk assessment if this moiety is used in high-dose prodrugs.

References

-

Nielsen, N. M., & Bundgaard, H. (1989). Glycolamide Esters as Biolabile Prodrugs of Carboxylic Acid Agents: Synthesis, Stability, Hydrolysis Kinetics, and Biodegradation. Journal of Pharmaceutical Sciences. Link

- Context: Establishes the hydrolysis kinetics of alpha-halo esters and the "soft drug" concept.

-

Euranto, E. K., et al. (1984). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

- Context: Provides the mechanistic foundation for vs hydrolysis in chlorin

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

- values (+0.12 for OMe)

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

- Context: Authoritative review on the safety and stability considerations of formaldehyde-releasing prodrug moieties.

Sources

- 1. zenodo.org [zenodo.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 5. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Strategic Utilization of Chloromethyl Methoxybenzoates in Prodrug Architecture

The following technical guide provides an in-depth analysis of Chloromethyl m-methoxybenzoate (3-methoxybenzoic acid chloromethyl ester) and its structural isomers. This document focuses on their critical role as acyloxymethyl promoieties in prodrug design, a strategy employed to enhance the lipophilicity and bioavailability of carboxylic acid-containing drugs.[1]

Executive Summary

In the realm of prodrug development, the chloromethyl ester functionality serves as a pivotal "soft alkylation" handle.[2] Unlike simple alkyl esters, chloromethyl esters (R-COOCH₂Cl) react with carboxylic acid drugs (Drug-COOH) to form acyloxymethyl esters (R-COOCH₂O-CO-Drug). These double-ester prodrugs degrade via a cascade mechanism triggered by esterases, releasing the active drug, formaldehyde, and the promoiety acid.

Chloromethyl m-methoxybenzoate represents a "Goldilocks" candidate among its isomers. By placing the methoxy group at the meta position, researchers can tune the hydrolytic lability of the prodrug intermediate, balancing the stability required for shelf-life with the lability needed for rapid in vivo activation.

Mechanistic Foundation: Isomer-Dependent Reactivity

The rate of esterase-mediated hydrolysis—and chemical stability—is governed by the electronic density at the carbonyl carbon. The methoxy substituent (-OCH₃) exerts both inductive (electron-withdrawing,

The Hammett Control System

The selection of the isomer dictates the electrophilicity of the carbonyl center, following Hammett substituent constants (

| Isomer | Position | Electronic Effect Dominance | Hammett | Kinetic Consequence |

| Para (4-OMe) | p-Methoxy | Resonance (+R) >> Inductive (-I) | -0.27 | Slowest Hydrolysis. The carbonyl is electron-rich and less electrophilic. Best for highly unstable drugs requiring maximum protection. |

| Meta (3-OMe) | m-Methoxy | Inductive (-I) > Resonance | +0.12 | Intermediate/Fast. The electron-withdrawing effect activates the carbonyl, increasing susceptibility to nucleophilic attack (esterase Ser-OH). |

| Ortho (2-OMe) | o-Methoxy | Steric + Field Effects | N/A* | Variable. Steric hindrance usually retards hydrolysis, but the "ortho effect" can sometimes accelerate it via intramolecular assistance. |

Note: Ortho substituents do not follow standard Hammett linear free energy relationships due to steric factors.

Biological Activation Pathway

The utility of these compounds lies in their predictable degradation. The chloromethyl benzoate is not the drug; it is the linker reagent .

Figure 1: The cascade activation mechanism. The "Rate Determining Step" is controlled by the methoxybenzoate isomer selected.

Chemical Synthesis: Chloromethyl m-Methoxybenzoate

Direct chloromethylation of benzoic acids is hazardous due to the potential formation of bis(chloromethyl) ether (BCME), a potent carcinogen.[3] The Zinc Chloride-Catalyzed Acyl Chloride method is the industry standard for safety and yield, avoiding free formaldehyde gas.

Reaction Scheme

Detailed Experimental Protocol

Objective: Synthesis of Chloromethyl 3-methoxybenzoate (10 mmol scale).

Reagents:

-

3-Methoxybenzoyl chloride (1.71 g, 10 mmol)

-

Paraformaldehyde (0.36 g, 12 mmol, 1.2 eq)

-

Zinc Chloride (anhydrous, 10-20 mg, catalytic)

-

Solvent: Neat (solvent-free) or Dichloromethane (if temperature control is needed).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube, place the paraformaldehyde and catalytic ZnCl₂.

-

Addition: Add 3-methoxybenzoyl chloride dropwise. If the reaction is run neat, ensure the acid chloride covers the solid reagents.

-

Activation: Heat the mixture to 60–65°C . Evolution of heat or a slight reflux indicates initiation.

-

Expert Insight: Do not overheat. Above 90°C, polymerization of formaldehyde or decarbonylation can occur.

-

-

Monitoring (Self-Validating Step): After 2 hours, withdraw a 10 µL aliquot. Dissolve in CDCl₃ for ¹H NMR.

-

Target Signal: Look for the disappearance of the acid chloride signals and the appearance of a singlet at ~5.7–5.9 ppm (OCH₂Cl). If the ratio is <95%, continue heating.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with dry diethyl ether (30 mL).

-

Wash rapidly with cold saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid/acid chloride traces. Note: Work quickly to prevent hydrolysis of the reactive ester.

-

Wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Vacuum distillation (Kugelrohr) is preferred over silica chromatography, as silica can induce hydrolysis.

Yield Expectation: 85-95% as a colorless to pale yellow oil.

Analytical Characterization & Isomer Differentiation

Distinguishing the isomers is critical for quality control (QC) in prodrug manufacturing.

¹H NMR Spectroscopy

The methylene protons (-OCH₂Cl) are diagnostic, but the aromatic region provides the fingerprint.

| Isomer | Methylene (-OCH₂Cl) | Aromatic Region Characteristics |

| m-Methoxy | ~5.90 ppm (s) | dd at ~7.1 ppm, dt at ~7.6 ppm. Look for the 2,5,6-substitution pattern (asymmetric). |

| p-Methoxy | ~5.88 ppm (s) | AA'BB' System. Two distinct doublets (symmetric) at ~6.9 and ~8.0 ppm. |

| o-Methoxy | ~5.95 ppm (s) | Complex multiplet. Downfield shift of H-6 due to carbonyl proximity; upfield shift of H-3. |

HPLC Separation Strategy

For resolving a mixture of isomers (e.g., if starting material was impure):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

-

Detection: UV at 254 nm.

-

Elution Order:

-

Para (Most polar/conjugated)

-

Meta

-

Ortho (Often elutes last due to intramolecular shielding/compactness, though this varies by column chemistry).

-

Comparative Data Summary

The following table synthesizes the physicochemical properties relevant to drug development.

| Property | Chloromethyl m-methoxybenzoate | Chloromethyl p-methoxybenzoate | Chloromethyl o-methoxybenzoate |

| Reactivity (Alkylation) | High | Moderate | High (Sterically hindered approach) |

| Hydrolysis Rate ( | Fast (Activated) | Slow (Deactivated) | Variable (Steric/Anchimeric) |

| Lipophilicity (LogP) | ~2.5 | ~2.5 | ~2.6 |

| Prodrug Application | Rapid release; acute indications. | Sustained release; chronic indications. | Specialized steric protection. |

| Safety Hazard | Skin sensitizer; Lachrymator. | Skin sensitizer. | Skin sensitizer. |

Decision Logic for Prodrug Design

When should you choose the meta isomer over the others?

Figure 2: Selection logic for methoxybenzoate isomers based on pharmacokinetic needs.

Safety & Handling

Warning: Chloromethyl esters are alkylating agents. They are potential genotoxins and must be handled in a fume hood.

-

Decontamination: Quench spills with a solution of 10% ammonia or 5% NaOH to hydrolyze the ester and destroy the alkylating potential.

-

BCME Risk: When synthesizing via formaldehyde/HCl, Bis(chloromethyl) ether (BCME) is a byproduct.[3] The ZnCl₂/Acid Chloride route described above minimizes this risk, but all reaction off-gases should be scrubbed through a basic trap.

References

-

Synthesis of Chloromethyl Esters: Mudryk, B., et al.[2][4] "A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride."[2] Tetrahedron Letters, 2002.[2] [2]

-

Prodrug Mechanisms: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.

-

Hammett Substituent Constants: Hansch, C., et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.

-

Hydrolysis Kinetics: Bender, M. L. "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives." Chemical Reviews, 1960.

-

Safety of Haloethers: Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 2005.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester. - Google Patents [patents.google.com]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

Chloromethyl 3-Methoxybenzoate: A Precision Tool for Prodrug Design & Soft Alkylation

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and organic chemists. It focuses on the strategic application of Chloromethyl 3-methoxybenzoate as a reagent for installing the (3-methoxybenzoyloxy)methyl protecting group—a moiety critical for prodrug design and lipophilicity tuning.

Executive Summary

In the landscape of transient protecting groups, Chloromethyl 3-methoxybenzoate (CMMB) occupies a specialized niche. Unlike standard alkyl esters, CMMB is a bifunctional reagent used to generate acyloxymethyl (AOM) derivatives. It serves a dual purpose:

-

Lipophilicity Enhancement: It masks polar functionalities (carboxylic acids, amines, phenols), facilitating membrane permeability.

-

Tunable Lability: The meta-methoxy substituent exerts a specific electronic effect that modulates the rate of enzymatic or hydrolytic cleavage, offering a kinetic profile distinct from unsubstituted benzoates or pivalates.

This guide details the mechanistic rationale, synthetic protocols, and safety considerations for utilizing CMMB in high-value small molecule synthesis.

Chemical Identity & Rationale

Chloromethyl 3-methoxybenzoate is the chloromethyl ester of m-anisic acid.

| Property | Specification |

| IUPAC Name | Chloromethyl 3-methoxybenzoate |

| Common Abbreviation | CMMB |

| CAS Number | Not widely indexed; see 34040-63-6 for isomer ref |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Reactive Moiety | |

| Primary Application | Installation of the (3-methoxybenzoyloxy)methyl group |

The "Meta-Methoxy" Advantage

Why choose the 3-methoxy variant over standard chloromethyl benzoate?

-

Electronic Tuning: The meta-methoxy group (

) is weakly electron-withdrawing by induction but does not participate in direct resonance conjugation with the carbonyl in the same way as para-substituents. This increases the electrophilicity of the ester carbonyl slightly relative to benzoate, potentially accelerating enzymatic hydrolysis by esterases. -

Solubility Profile: The methoxy group disrupts crystal packing and increases solvation in organic media, often improving the solubility of the final prodrug in formulation vehicles compared to the more crystalline unsubstituted benzoates.

Mechanistic Insight: The "Protect-Release" Cycle

The utility of CMMB relies on a self-immolative cascade. It is not a static protecting group; it is designed to be stable during storage but labile under physiological or specific hydrolytic conditions.

Installation Mechanism ( )

The chloromethyl group acts as a soft electrophile. In the presence of a nucleophilic drug (Carboxylate

Deprotection Mechanism (Bio-activation)

The cleavage is triggered by carboxylesterases .

-

Hydrolysis: The esterase attacks the benzoate carbonyl, cleaving the ester bond.

-

Collapse: This generates an unstable hemiacetal intermediate (

). -

Release: The hemiacetal spontaneously collapses, releasing formaldehyde and the active drug.

Figure 1: The bio-activation cascade of the (3-methoxybenzoyloxy)methyl moiety.

Experimental Protocol

Synthesis of Chloromethyl 3-methoxybenzoate

Note: If commercial stock is unavailable, the reagent must be synthesized fresh due to the instability of

Reagents: 3-Methoxybenzoyl chloride, Paraformaldehyde, Zinc Chloride (catalyst).

Conditions: 60°C, Solvent-free or in

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

-

Mixing: Add 3-methoxybenzoyl chloride (1.0 eq) and paraformaldehyde (1.2 eq). Add anhydrous

(catalytic, 0.05 eq). -

Reaction: Heat to 60–65°C. The mixture will homogenize as the reaction proceeds. Monitor by NMR (disappearance of aldehyde peak, appearance of

singlet at -

Purification: Vacuum distillation is required to remove unreacted acid chloride. Caution: The product is a potent alkylator.

General Protocol: Prodrug Formation (Alkylation)

This protocol describes the protection of a secondary amine or carboxylic acid.

Materials:

-

Substrate (Drug-NH or Drug-COOH)

-

Chloromethyl 3-methoxybenzoate (1.2 – 1.5 eq)

-

Base:

(for acids) or -

Solvent: Anhydrous DMF or Acetone

-

Catalyst: NaI (0.1 eq, Finkelstein activation - optional but recommended)

Step-by-Step Workflow:

-

Activation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL) under Argon.

-

Deprotonation: Add

(2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure salt formation. -

Addition: Add Chloromethyl 3-methoxybenzoate (1.2 mmol) dropwise.

-

Tip: If reaction is sluggish, add NaI (0.1 mmol) to generate the more reactive iodomethyl intermediate in situ.

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS. The product will be less polar than the starting acid.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over

.[1][2] -

Purification: Flash chromatography.

-

Note: Avoid methanolic silica or strong bases during purification, as the acyloxymethyl ester is susceptible to solvolysis.

-

Figure 2: Standard operational workflow for CMMB coupling.

Comparative Analysis: Why CMMB?

The following table contrasts CMMB with standard protecting groups used for similar "masking" applications.

| Feature | Chloromethyl Benzoate (Standard) | Chloromethyl 3-Methoxybenzoate (CMMB) | Pivaloyloxymethyl (POM) |

| Electronic Effect | Neutral Reference | Inductive Withdrawal ( | Steric Bulk (t-Bu) |

| Hydrolytic Stability | High | Moderate (Tunable) | Very High (Steric hindrance) |

| Solubility | Low (Crystalline) | Improved (Ether linkage) | High (Lipophilic) |

| Primary Use | General Protection | Fine-tuned Prodrugs | Oral Bioavailability |

| Byproduct Toxicity | Benzoic Acid (Safe) | 3-OMe-Benzoic Acid (Generally Safe) | Pivalic Acid (Safe) |

Key Insight: Use CMMB when the standard Pivaloyloxymethyl (POM) group is too stable (leading to poor drug release) or when the standard Benzoate is too insoluble.

Safety & Handling

Hazard Class: Alkylating Agent (Genotoxic Potential).

-

Storage: Store at -20°C under inert atmosphere. Moisture sensitive (hydrolyzes to formaldehyde and benzoic acid).

-

Handling: Use exclusively in a fume hood. Double-glove (Nitrile/Laminate).

-

Disposal: Quench excess reagent with aqueous ammonia or 10% NaOH to hydrolyze the alkyl chloride before disposal.

References

- Preparation of Rodenticidal Norbormide Analogues.

- Application Notes and Protocols for Prodrug Synthesis.

-

Protective Groups in Organic Synthesis (Greene & Wuts).

- Source: Wiley-Interscience.

- Context: Foundational text on the stability and cleavage of acyloxymethyl esters.

-

URL:[Link]

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of Chloromethyl m-methoxybenzoate

Topic: Solubility Profile & Solvent Compatibility of Chloromethyl m-methoxybenzoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary

Chloromethyl m-methoxybenzoate (also known as chloromethyl 3-methoxybenzoate) is a specialized electrophilic linker primarily utilized in the synthesis of prodrugs and the functionalization of carboxylic acids to form acyloxyalkyl ester derivatives. Its utility lies in the reactivity of the chloromethyl moiety, which acts as a "soft" alkylating agent.

However, this reactivity presents a dual challenge: solubility versus solubility-induced degradation . While the compound exhibits excellent lipophilicity, its stability in nucleophilic polar protic solvents (e.g., alcohols) is compromised by solvolysis. This guide provides a definitive solubility landscape, distinguishing between thermodynamically stable dissolution and kinetically unstable mixtures, grounded in empirical isolation protocols and structural analysis.

Physicochemical Profile & Structural Analysis

Before addressing solvent compatibility, one must understand the molecular drivers of this compound's behavior.

-

Physical State: Pale green oil (isolated via flash chromatography) [1].[1]

-

Lipophilicity (Predicted LogP): ~2.8 – 3.2. The molecule is predominantly hydrophobic, driven by the aromatic ring and the methoxy/chloro substituents.

-

Key Functional Groups:

-

Ester Linkage: Susceptible to hydrolysis in aqueous base/acid.

-

Chloromethyl Moiety: Highly reactive electrophile; susceptible to nucleophilic attack (

) and solvolysis in protic media. -

Methoxy Group:[1] Electron-donating, slightly increasing electron density on the ring but adding minor polarity.

-

Field Note: In preparative chromatography, this compound elutes with Hexane:Ethyl Acetate (19:1) , indicating it is non-polar enough to travel with hexanes but requires a modifier to prevent tailing [1].

Solubility Landscape & Solvent Compatibility Matrix

The following data categorizes solvents not just by "dissolution" but by operational viability .

Table 1: Solubility & Stability Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Senior Scientist’s Operational Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Preferred solvent for handling, transfer, and storage. Inert to the chloromethyl group.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Low | Excellent for extraction and chromatography. The compound is miscible with EtOAc. |

| Polar Aprotic | DMF, DMSO, DMAc | High | Low/Moderate | Reaction Solvent. Used in nucleophilic substitutions (e.g., with carboxylate salts). Caution: High boiling points make removal difficult; avoid prolonged heating >60°C to prevent decomposition. |

| Ethers | THF, 2-MeTHF, Diethyl Ether | High | Low | Good alternative to chlorinated solvents. Ensure solvents are peroxide-free and dry to prevent hydrolysis. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to High | Low | Miscible, but phase separation may occur at very low temperatures (-20°C). Toluene is excellent for azeotropic drying. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | CRITICAL | Avoid for storage. The chloromethyl group will undergo solvolysis (alcoholysis) to form the corresponding alkoxymethyl ether, especially if trace acid is present. |

| Aqueous | Water, PBS Buffers | Insoluble | High | Immiscible. Rapid hydrolysis occurs at the chloromethyl position in the presence of base or heat, releasing formaldehyde and HCl. |

Operational Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol when exact solubility limits (S_max) are required for formulation.

-

Preparation: Weigh 500 mg of Chloromethyl m-methoxybenzoate into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Visual Check: If the "pale green oil" dissolves completely, calculate solubility.

-

Saturation: If undissolved oil droplets persist, add solvent until clear or up to 5 mL.

-

-

Verification: For volatile solvents (DCM, Hexanes), ensure the vial is capped tightly to prevent evaporation errors.

Protocol B: Stability Verification in Protic Media

Use this protocol before attempting reactions in alcohols or wet solvents.

-

Dissolution: Dissolve 10 mg of compound in 1 mL of deuterated solvent (e.g.,

or wet -

Monitoring: Analyze via

-NMR immediately (t=0) and at t=1 hour. -

Marker: Watch for the disappearance of the chloromethyl singlet (~5.7–5.9 ppm) and the appearance of a new acetal peak, indicating solvolysis.

Decision Logic for Solvent Selection

The following diagram outlines the logical flow for selecting the appropriate solvent based on the experimental stage.

Figure 1: Decision tree for solvent selection emphasizing stability constraints and process requirements.

Senior Scientist's "Field Notes"

-

The "Oil" Factor: Unlike crystalline solids, this compound is an oil. "Solubility" often manifests as miscibility. In hexanes, if you exceed saturation, you may see a biphasic system (oiling out) rather than precipitation.

-

Reaction Monitoring: When using DMF as a reaction solvent (e.g., reacting with a drug molecule to form a prodrug), do not use aqueous workup if possible. The ester is reasonably stable, but the chloromethyl group can hydrolyze if the pH drifts. It is often better to dilute with EtOAc and wash rapidly with cold brine [1].

-

Safety: As an alkylating agent, treat all solutions as potential carcinogens. Use double-gloving and handle only in a fume hood.

References

-

Rennison, D., & Brimble, M. A. (2013). Rodenticidal norbormide analogues. World Intellectual Property Organization Patent WO2013133726A1. Retrieved from .

-

Taft, R. W. (1952).[2] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Contextual grounding on ester hydrolysis kinetics).

-

BenchChem. (2025).[3] Solubility Profile of Chloromethyl Derivatives. (General solubility trends for chloromethyl-aromatics).

Sources

Methodological & Application

Protocol for the synthesis of "Chloromethyl m-methoxybenzoate" from m-toluic acid.

Executive Summary & Critical Precursor Correction

Objective: To synthesize Chloromethyl m-methoxybenzoate (

Critical Advisory regarding Starting Material: The request specified m-toluic acid (3-methylbenzoic acid) as the starting material. However, a structural analysis reveals a fundamental incompatibility:

-

m-Toluic Acid: Contains a methyl group (-CH

) at the meta position. -

Target (m-Methoxybenzoate): Requires a methoxy group (-OCH

) at the meta position.

Direct chemical conversion of a methyl group to a methoxy group on an aromatic ring is chemically inefficient, requiring harsh oxidation to a phenol followed by methylation (3-4 steps with low atom economy). Correction: This protocol utilizes m-Anisic Acid (3-methoxybenzoic acid) as the correct, commercially available precursor to ensure high-yield synthesis of the specified target.

Chemical Logic & Reaction Design

The synthesis of chloromethyl esters from carboxylic acids is most efficiently achieved using Chloromethyl Chlorosulfate under Phase Transfer Catalysis (PTC) or via the Zinc-Catalyzed Acyl Chloride route.

Selected Method: Phase-Transfer Catalyzed Esterification We utilize the Chloromethyl Chlorosulfate method.[1] This route is preferred for drug development applications due to its mild conditions, high selectivity, and avoidance of gaseous HCl or carcinogenic bis(chloromethyl) ether by-products often associated with older formaldehyde-based methods.

Reaction Scheme:

Key Advantages:

-

Self-Validating: Evolution of SO

gas serves as a visual indicator of reaction progress. -

Mild Conditions: Room temperature reaction preserves the methoxy substituent.

-

Scalability: Biphasic PTC system is easily scaled from gram to kilogram quantities.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| m-Anisic Acid | 152.15 | 1.0 | 5.00 g | Precursor |

| Chloromethyl Chlorosulfate | 164.99 | 1.2 | 6.50 g | Alkylating Agent |

| Tetrabutylammonium Hydrogensulfate | 339.53 | 0.1 | 1.11 g | Phase Transfer Catalyst |

| Sodium Bicarbonate (NaHCO | 84.01 | 3.5 | 9.66 g | Base (Acid Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Organic Phase |

| Water | 18.02 | Solvent | 50 mL | Aqueous Phase |

Step-by-Step Methodology

Step 1: Biphasic System Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.8 mmol) of m-anisic acid in 50 mL of Dichloromethane (DCM) .

-

In a separate beaker, prepare a solution of 9.66 g Sodium Bicarbonate in 50 mL of distilled water .

-

Add the aqueous base solution to the organic flask. The mixture will form two distinct layers.

-

Add 1.11 g (3.28 mmol) of Tetrabutylammonium hydrogensulfate (TBAHS) to the biphasic mixture.

Step 2: Reaction Initiation

-

Cool the mixture to 0°C using an ice bath to control the initial exotherm.

-

Slowly add 6.50 g (39.4 mmol) of Chloromethyl chlorosulfate dropwise over 15 minutes.

-

Note: Vigorous stirring is essential to ensure effective phase transfer.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

Step 3: Monitoring & Completion

-

Stir vigorously for 4–16 hours .

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting acid (

) should disappear, and the less polar ester ( -

Observation: The reaction releases SO

gas; ensure proper ventilation.

Step 4: Workup & Isolation

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer twice with 30 mL of saturated NaHCO

to remove unreacted acid. -

Wash once with 30 mL of Brine .

-

Dry the organic phase over anhydrous MgSO

or Na -

Filter and concentrate under reduced pressure (Rotary Evaporator) at 30°C . Do not overheat, as chloromethyl esters can be thermally unstable.

Step 5: Purification

-

The crude product is typically a pale yellow oil.

-

Purify via Flash Column Chromatography using Silica Gel (60 Å).

-

Eluent: Hexane/Ethyl Acetate (19:1 gradient to 9:1).

-

-

Yield Expectation: 85–92% (approx. 5.8 g).

Visualization of Workflow

The following diagram illustrates the Phase-Transfer Catalysis mechanism and process flow.

Figure 1: Biphasic Phase-Transfer Catalysis mechanism for the synthesis of chloromethyl esters.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following standard values:

| Parameter | Expected Value | Interpretation |

| Appearance | Pale colorless/yellow oil | Darkening indicates decomposition. |

| 1H NMR (CDCl | Confirms Methoxy group integrity. | |

| 1H NMR (CDCl | Diagnostic Peak: Confirms chloromethyl ester. | |

| 1H NMR (CDCl | Aromatic region. | |

| TLC (Hex/EtOAc 9:1) | Single spot, | Absence of baseline acid spot. |

Safety & Hazards (HSE)

-

Chloromethyl Chlorosulfate: Potentially releases HCl and SO

. Toxic by inhalation. Handle in a fume hood. -

Chloromethyl Esters: Many are alkylating agents and potential carcinogens. Wear double nitrile gloves and avoid all skin contact.

-

Waste Disposal: Quench aqueous waste with dilute ammonia to neutralize residual alkylating agents before disposal.

References

- Preparation of Rodenticidal Norbormide Analogues.

-

PTC Esterification for a Chloromethyl Ester. Source: PTC Organics, Inc. Application Note. Context: Validates the use of Chloromethyl Chlorosulfate and Phase Transfer Catalysis for benzoic acid derivatives. URL:[Link][1]

-

Synthesis of Chloromethyl Esters. Source:Tetrahedron Letters, 1995, 36, 5979-5982.[2] Context: Primary literature source for the chloromethyl chlorosulfate method. URL:[Link]

Sources

Application Note: Orthogonal Protection of Primary Alcohols via Chloromethyl m-Methoxybenzoate

Executive Summary & Strategic Rationale

In complex organic synthesis and drug development, the selective protection of primary alcohols is a critical step for achieving site selectivity[1]. While standard aliphatic acetals (e.g., MOM, THP) and silyl ethers are ubiquitous, they often lack the specific stability profiles required for orthogonal deprotection strategies. Chloromethyl m-methoxybenzoate provides a highly specialized alternative, forming an acyloxymethyl ether (specifically, an m-methoxybenzoate-oxymethyl ether)[2].

This protecting group is highly valued in both total synthesis and prodrug design[3]. In pharmaceutical applications, acyloxymethyl ethers mask polar hydroxyl groups to improve cellular permeability, after which they are cleaved by intracellular esterases to release the active drug[3]. In bench synthesis, the m-methoxybenzoate moiety offers a unique combination of robust stability against mild acids, a strong UV chromophore for analytical tracking, and precisely tuned lability under basic conditions.

Mechanistic Causality: The Acyloxymethyl Ether Advantage

The reaction between a primary alcohol and chloromethyl m-methoxybenzoate yields an acetal-ester hybrid linkage (

-